Bis(2-methoxyethyl) sebacate
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Overview
Description
Bis(2-methoxyethyl) decanedioate: is an organic compound with the molecular formula C16H30O6. It is also known as bis(2-methoxyethyl) sebacate. This compound is a diester derived from decanedioic acid and 2-methoxyethanol. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) decanedioate typically involves the esterification of decanedioic acid with 2-methoxyethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Decanedioic acid+2(2-methoxyethanol)→Bis(2-methoxyethyl) decanedioate+Water
Industrial Production Methods: In industrial settings, the production of bis(2-methoxyethyl) decanedioate may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products:
Oxidation: Decanedioic acid and methoxyacetic acid.
Reduction: 2-methoxyethanol and decanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(2-methoxyethyl) decanedioate has several applications in scientific research, including:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: It is explored for its potential use in the formulation of pharmaceuticals due to its biocompatibility.
Industry: It is used as a solvent and intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) decanedioate involves its interaction with molecular targets through ester linkages. The ester functional groups can undergo hydrolysis in biological systems, releasing decanedioic acid and 2-methoxyethanol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Bis(2-ethoxyethyl) decanedioate: Similar structure but with ethoxy groups instead of methoxy groups.
Diethylene glycol dimethyl ether: A related compound with similar ether linkages but different ester groups.
Uniqueness: Bis(2-methoxyethyl) decanedioate is unique due to its specific ester linkages, which provide distinct chemical and physical properties. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
71850-03-8 |
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Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
bis(2-methoxyethyl) decanedioate |
InChI |
InChI=1S/C16H30O6/c1-19-11-13-21-15(17)9-7-5-3-4-6-8-10-16(18)22-14-12-20-2/h3-14H2,1-2H3 |
InChI Key |
JGDURTCBAJOZDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCCCCCCCC(=O)OCCOC |
Origin of Product |
United States |
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